molecular formula C13H21N3O3 B1382999 tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803588-72-8

tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

Cat. No.: B1382999
CAS No.: 1803588-72-8
M. Wt: 267.32 g/mol
InChI Key: JYPVVDBCJZRICL-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . The compound’s interactions with enzymes involved in its synthesis, such as those responsible for amination, reduction, esterification, and condensation, highlight its biochemical relevance . Additionally, its interaction with proteins and other biomolecules involved in antibacterial activity further underscores its importance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of ceftolozane suggests that it may impact bacterial cell wall synthesis and integrity, leading to antibacterial effects . Furthermore, its interactions with cellular enzymes and proteins can alter metabolic pathways and gene expression, affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an intermediate in the synthesis of ceftolozane by participating in enzyme-catalyzed reactions such as amination, reduction, and esterification . These interactions facilitate the formation of the final antibiotic product, which then exerts its antibacterial effects. The compound’s ability to inhibit or activate specific enzymes and alter gene expression further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function observed in in vitro and in vivo studies indicate that the compound can maintain its biochemical activity for a significant duration, although degradation products may eventually influence its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as antibacterial activity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as those responsible for amination, reduction, and esterification during its synthesis These interactions facilitate the conversion of the compound into its active form, ceftolozane, which then participates in antibacterial activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy . The compound’s ability to cross cellular membranes and reach its site of action is crucial for its biochemical activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with enzymes and other biomolecules, facilitating its role in biochemical reactions and cellular processes.

Properties

IUPAC Name

tert-butyl N-[2-formyl-3-(2-methylpyrazol-3-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,9-10H,7-8H2,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVDBCJZRICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123662
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-72-8
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-formyl-3-(1-methyl-1H-pyrazol-5-yl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate
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tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate

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